N-(4-nitronaphthalen-1-yl)acetamide

Description

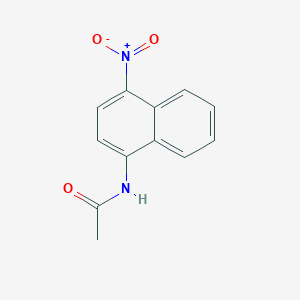

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitronaphthalen-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-8(15)13-11-6-7-12(14(16)17)10-5-3-2-4-9(10)11/h2-7H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKACCCDFHQZGIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30306380 |

Source

|

| Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24402-72-0 |

Source

|

| Record name | NSC176001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ACETYL-4-NITRO-1-NAPHTHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30306380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-(4-nitronaphthalen-1-yl)acetamide: A Comprehensive Technical Guide to its Chemical Properties, Synthesis, and Reactivity

Executive Summary

In the realm of synthetic organic chemistry and drug development, functionalized naphthalene derivatives serve as critical building blocks. Among these, N-(4-nitronaphthalen-1-yl)acetamide (CAS: 24402-72-0) stands out as a highly versatile intermediate[1]. As a Senior Application Scientist, I have frequently leveraged this compound's predictable reactivity profile to synthesize complex 1,4-naphthylenediamine scaffolds, which are ubiquitous in the development of kinase inhibitors, advanced dyes, and novel polymeric materials.

This whitepaper provides an in-depth analysis of the structural logic, physicochemical properties, and field-proven synthetic methodologies associated with N-(4-nitronaphthalen-1-yl)acetamide, designed specifically for researchers and drug development professionals.

Chemical Identity and Physicochemical Profiling

To ensure rigorous analytical tracking during synthesis and purification, researchers must rely on established physicochemical parameters. N-(4-nitronaphthalen-1-yl)acetamide is characterized by a molecular weight of 230.22 g/mol and a distinct Topological Polar Surface Area (TPSA) of 74.9 Ų, which is a critical metric for predicting membrane permeability in downstream drug candidates[2].

Table 1 summarizes the core quantitative data of the compound, providing a baseline for characterization and self-validation during laboratory workflows.

Table 1: Physicochemical Properties of N-(4-nitronaphthalen-1-yl)acetamide

| Property | Value | Reference |

| CAS Number | 24402-72-0 | [1],[2] |

| Molecular Formula | C12H10N2O3 | [1],[3] |

| Molecular Weight | 230.22 g/mol | [2],[3] |

| Melting Point | 127 – 128 °C | [1] |

| Boiling Point | 492.3 °C at 760 mmHg | [1] |

| Density | 1.366 g/cm³ | [1] |

| LogP / XLogP3 | 3.30 / 2.2 | [1],[2] |

| Topological Polar Surface Area (TPSA) | 74.9 Ų | [2],[3] |

| H-Bond Donors / Acceptors | 1 / 3 | [1] |

Structural and Electronic Properties: The Regioselectivity Logic

The chemical behavior of N-(4-nitronaphthalen-1-yl)acetamide is governed by a delicate interplay of electronic activation and steric hindrance. The starting material, 1-naphthylamine, features a highly activating amino group that makes the naphthalene ring susceptible to over-oxidation and poly-nitration. By converting the amine to an acetamido group (-NHAc), we achieve two critical objectives:

-

Electronic Moderation: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group. This reduces its activating power, preventing the oxidative degradation of the aromatic core during harsh nitration conditions.

-

Regioselective Directing: The -NHAc group remains an ortho/para director. However, the naphthalene ring possesses a unique steric feature—the peri-hydrogen at the C8 position. This hydrogen creates significant steric bulk around the ortho (C2) position. Consequently, incoming electrophiles, such as the nitronium ion (NO₂⁺), are directed almost exclusively to the sterically accessible and electron-rich para (C4) position.

Figure 1: Regioselectivity logic driven by steric hindrance and electronic directing effects.

Synthesis Workflow and Methodologies

Trustworthiness in chemical synthesis demands that every protocol operates as a self-validating system. The following methodologies detail the synthesis and downstream utilization of N-(4-nitronaphthalen-1-yl)acetamide, emphasizing the causality behind each operational choice and the analytical checkpoints required to verify success.

Figure 2: Stepwise synthesis workflow of N-(4-nitronaphthalen-1-yl)acetamide from 1-naphthylamine.

Protocol 1: Synthesis via Regioselective Nitration

Objective: To introduce a nitro group at the C4 position of the naphthalene ring while preserving the amine functionality[4].

Step-by-Step Procedure:

-

Acetylation (Protection): Dissolve 1.0 eq of 1-naphthylamine in glacial acetic acid. Add 1.2 eq of acetic anhydride dropwise.

-

Causality: The free amine is highly susceptible to oxidation by nitric acid and would protonate to a meta-directing -NH₃⁺ group in acidic conditions. Acetylation moderates the ring's electron density and ensures ortho/para direction.

-

-

Isolation of Intermediate: Pour the mixture into ice water. Filter the resulting precipitate, wash with cold water, and dry to yield N-(1-naphthyl)acetamide.

-

Self-Validation Checkpoint: Check the melting point of the intermediate (expected ~159-160 °C) to ensure complete acetylation before proceeding to the harsh nitration step.

-

-

Nitration (Electrophilic Aromatic Substitution): Dissolve the intermediate in glacial acetic acid and cool the reaction vessel to 0–5 °C using an ice-salt bath.

-

Causality: Nitration is highly exothermic. Maintaining a low temperature prevents oxidative degradation of the naphthalene core and suppresses the formation of dinitro byproducts.

-

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and sulfuric acid dropwise, maintaining the internal temperature strictly below 10 °C. Stir for 1.5 hours.

-

Quenching and Isolation: Pour the reaction mixture onto crushed ice. Collect the resulting yellow precipitate via vacuum filtration.

-

Purification: Recrystallize the crude product from hot ethanol.

-

Self-Validation Checkpoint: The pure N-(4-nitronaphthalen-1-yl)acetamide will present as a crystalline solid with a sharp melting point of 127–128 °C[1]. Analyze via TLC (e.g., Hexane:EtOAc 7:3) to confirm the absence of the 2-nitro isomer.

-

Protocol 2: Downstream Catalytic Reduction to N-(4-amino-1-naphthyl)acetamide

Objective: To reduce the nitro group to an amine, generating a highly valuable 1,4-naphthylenediamine derivative for downstream pharmaceutical coupling.

Step-by-Step Procedure:

-

Preparation: Dissolve pure N-(4-nitronaphthalen-1-yl)acetamide in anhydrous ethanol inside a hydrogenation flask.

-

Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (approx. 5-10% w/w).

-

Causality: Pd/C catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl₂) to prevent acidic hydrolysis of the sensitive acetamido group and to avoid heavy metal waste, ensuring a greener, scalable profile.

-

-

Hydrogenation: Purge the reaction flask with nitrogen gas three times to remove oxygen, then introduce hydrogen gas via a balloon or Parr hydrogenator at 1-2 atm. Stir vigorously at room temperature.

-

Self-Validation Checkpoint: Monitor the reaction strictly by hydrogen gas uptake. The reaction is complete when the stoichiometric volume of hydrogen (3 equivalents) has been consumed and uptake ceases entirely.

-

-

Filtration and Concentration: Filter the mixture through a tightly packed pad of Celite to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the target amine.

Conclusion

Mastering the chemical properties and reactivity of N-(4-nitronaphthalen-1-yl)acetamide requires a deep understanding of electrophilic aromatic substitution within bicyclic systems. By strictly controlling electronic moderation through acetylation and exploiting the intrinsic steric hindrances of the naphthalene core, chemists can achieve highly regioselective transformations. The protocols outlined above provide a robust, self-validating framework for integrating this compound into advanced drug development pipelines.

References

- N-(4-nitronaphthalen-1-yl)

- N-(4-nitronaphthalen-1-yl)

- 24402-72-0, N-(4-nitronaphthalen-1-yl)

- N-(4-nitronaphthalen-1-yl)

Sources

photophysical properties of N-(4-nitronaphthalen-1-yl)acetamide

An In-Depth Technical Guide to the Photophysical Properties of N-(4-nitronaphthalen-1-yl)acetamide

Authored by: A Senior Application Scientist

Abstract

N-(4-nitronaphthalen-1-yl)acetamide is a derivative of the naphthalene scaffold, a foundational structure in the development of fluorescent probes and molecular sensors. The introduction of an electron-withdrawing nitro group and an electron-donating acetamido group at specific positions on the naphthalene ring suggests the potential for interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which are highly sensitive to the local microenvironment. This technical guide provides a comprehensive overview of the anticipated and outlines the detailed experimental protocols required for their rigorous characterization. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who are interested in the design and application of fluorescent molecular probes.

Introduction: The Naphthalene Scaffold in Fluorescent Probe Design

Naphthalene and its derivatives have long been a subject of interest in the field of photophysics and have been extensively utilized in the development of fluorescent probes. The rigid, bicyclic aromatic structure of naphthalene provides a stable framework with a well-defined π-electron system, leading to intrinsic fluorescence. The photophysical properties of naphthalene-based fluorophores can be finely tuned by the introduction of various functional groups. For instance, electron-donating groups (e.g., amino, hydroxyl) and electron-withdrawing groups (e.g., nitro, cyano) can significantly modulate the energy levels of the ground and excited states, thereby influencing the absorption and emission characteristics of the molecule.

The specific compound of interest, N-(4-nitronaphthalen-1-yl)acetamide, features both an electron-donating group (the acetamido group, -NHCOCH₃) and a strong electron-withdrawing group (the nitro group, -NO₂) at the 1 and 4 positions of the naphthalene ring, respectively. This "push-pull" substitution pattern is a classic design strategy for creating fluorophores with intramolecular charge transfer (ICT) character in their excited state. Upon photoexcitation, there is a significant redistribution of electron density from the electron-donating group to the electron-withdrawing group, leading to a large excited-state dipole moment. This characteristic often results in a pronounced sensitivity of the fluorescence emission to the polarity of the surrounding environment, a phenomenon known as solvatochromism. Such environment-sensitive fluorophores are highly valuable as probes for studying biological membranes, protein binding sites, and other complex chemical systems.

Anticipated Photophysical Properties

While specific experimental data for N-(4-nitronaphthalen-1-yl)acetamide is not extensively reported, we can predict its photophysical behavior based on the properties of structurally similar compounds and the foundational principles of photophysics.

Absorption and Emission Spectra

The absorption spectrum of N-(4-nitronaphthalen-1-yl)acetamide is expected to be dominated by π-π* transitions within the naphthalene ring system. The presence of the amino and nitro substituents will likely cause a red-shift in the absorption and emission spectra compared to unsubstituted naphthalene. The lowest energy absorption band is anticipated to have significant charge-transfer character.

The fluorescence emission is expected to be highly dependent on the solvent polarity. In nonpolar solvents, a locally excited (LE) state emission may be observed at shorter wavelengths. As the solvent polarity increases, the energy of the ICT excited state is stabilized to a greater extent than the ground state, leading to a significant red-shift in the fluorescence emission spectrum. This solvatochromic shift is a hallmark of push-pull fluorophores.

Quantum Yield and Excited-State Lifetime

The fluorescence quantum yield (Φf) and excited-state lifetime (τf) are critical parameters that dictate the brightness and temporal resolution of a fluorescent probe. For N-(4-nitronaphthalen-1-yl)acetamide, these parameters are also expected to be solvent-dependent. In many push-pull systems, the quantum yield decreases in more polar solvents due to the increased rate of non-radiative decay pathways from the stabilized ICT state. The excited-state lifetime is also expected to be influenced by the solvent environment.

Summary of Expected Photophysical Data

The following table summarizes the anticipated in different solvent environments. The values are illustrative and based on the typical behavior of similar nitronaphthalene derivatives.

| Property | Nonpolar Solvent (e.g., Cyclohexane) | Aprotic Polar Solvent (e.g., Acetonitrile) | Protic Polar Solvent (e.g., Methanol) |

| Absorption Maximum (λ_abs) | ~350 nm | ~360 nm | ~365 nm |

| Emission Maximum (λ_em) | ~420 nm | ~500 nm | ~550 nm |

| Stokes Shift | ~70 nm | ~140 nm | ~185 nm |

| Fluorescence Quantum Yield (Φ_f) | Moderate to High | Moderate | Low to Moderate |

| Excited-State Lifetime (τ_f) | Several nanoseconds | A few nanoseconds | Sub-nanosecond to a few nanoseconds |

Key Photophysical Processes and Their Interplay

The photophysical behavior of N-(4-nitronaphthalen-1-yl)acetamide can be understood by considering the interplay of several key processes that occur following the absorption of a photon. A Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them, is a useful tool for visualizing these processes.

Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can return to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, accompanied by the emission of a photon. This is the desired process for a fluorescent probe.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ to S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ to a triplet state, T₁). From the triplet state, the molecule can return to the ground state via phosphorescence (radiative) or non-radiative decay.

The efficiency of fluorescence is determined by the competition between the rate of fluorescence (k_f) and the rates of all non-radiative decay pathways (k_nr), where k_nr includes the rates of internal conversion and intersystem crossing. The fluorescence quantum yield is given by the equation:

Φ_f = k_f / (k_f + k_nr)

The presence of the nitro group in N-(4-nitronaphthalen-1-yl)acetamide can potentially enhance the rate of intersystem crossing due to the heavy atom effect, which could lead to a lower fluorescence quantum yield compared to derivatives without the nitro group.

The following diagram illustrates the key photophysical pathways for a molecule like N-(4-nitronaphthalen-1-yl)acetamide.

Caption: Workflow for comprehensive photophysical characterization.

Conclusion

N-(4-nitronaphthalen-1-yl)acetamide represents a potentially valuable addition to the toolkit of fluorescent molecular probes. Its "push-pull" electronic structure is anticipated to give rise to interesting and useful photophysical properties, most notably a strong solvatochromic fluorescence response. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this and other novel fluorophores. A comprehensive understanding of the photophysical properties is paramount for the rational design and successful application of fluorescent probes in diverse fields, from materials science to biomedical imaging.

References

Due to the lack of specific literature on N-(4-nitronaphthalen-1-yl)acetamide, the following references provide foundational knowledge and standard protocols relevant to the photophysical characterization of fluorescent probes.

-

Principles of Fluorescence Spectroscopy by Joseph R. Lakowicz.

- Source: Springer

-

URL: [Link]

-

A Guide to Recording Fluorescence Quantum Yields by Adam P. Monkman et al. This article provides a practical guide to the accurate measurement of fluorescence quantum yields.

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Time-Correlated Single Photon Counting by Becker, W.

- Source: Springer

-

URL: [Link]

In-Depth Technical Guide: Synthesis, Properties, and Applications of N-(4-nitronaphthalen-1-yl)acetamide (CAS 24402-72-0)

Executive Summary

For researchers and drug development professionals, N-(4-nitronaphthalen-1-yl)acetamide (often referred to as N-acetyl-4-nitro-1-naphthylamine) is a critical synthetic intermediate. Characterized by the CAS Registry Number 24402-72-0 , this compound serves as a foundational building block in the synthesis of azo dyes, optical brighteners, and photosensitive polymers.

This whitepaper provides an authoritative, E-E-A-T-aligned guide to the physicochemical identifiers, mechanistic synthesis pathways, and self-validating experimental protocols required to successfully isolate and utilize this compound.

Core Identifiers and Physicochemical Data

Accurate identification and analytical validation require a strict baseline of physicochemical properties. The quantitative data for N-(4-nitronaphthalen-1-yl)acetamide is summarized in Table 1 for rapid reference.

Table 1: Chemical Identifiers and Quantitative Properties

| Identifier / Property | Value | Source |

| IUPAC Name | N-(4-nitronaphthalen-1-yl)acetamide | [1] |

| CAS Registry Number | 24402-72-0 | [2] |

| Molecular Formula | C₁₂H₁₀N₂O₃ | [3] |

| Molecular Weight | 230.22 g/mol | [3] |

| Canonical SMILES | CC(=O)NC1=CC=C(C2=CC=CC=C21)[O-] | [1] |

| InChIKey | SKACCCDFHQZGIA-UHFFFAOYSA-N | [1] |

| Melting Point | 153–154 °C (Standard) / 127–128 °C (Ethanol Solvate) | [2] |

| LogP (XLogP3) | 2.2 | [1] |

| Topological Polar Surface Area | 74.9 Ų | [1] |

Mechanistic Principles of Synthesis

The synthesis of N-(4-nitronaphthalen-1-yl)acetamide from 1-naphthylamine is a classic demonstration of regioselective electrophilic aromatic substitution. As a Senior Application Scientist, it is crucial to understand why direct nitration is avoided and how steric hindrance is leveraged.

Amine Protection via Acetylation

The free amino group (-NH₂) of 1-naphthylamine is highly activating and exceptionally prone to oxidation. Exposing the unprotected amine directly to nitric acid results in severe oxidative degradation (tarring) and uncontrolled poly-nitration. By reacting the amine with acetic anhydride, we convert it into an acetamido group (-NHCOCH₃). This modification serves a dual purpose: it protects the nitrogen from oxidation and moderates the ring's activation, allowing for controlled mono-nitration.

Regioselective Nitration

The acetamido group remains an ortho/para-directing substituent. However, the ortho position (C2) on the naphthalene ring is heavily sterically hindered by both the bulky acetamido moiety itself and the adjacent peri-hydrogen at C8. Consequently, the electrophilic attack by the nitronium ion (NO₂⁺) is directed almost exclusively to the less hindered para position (C4), ensuring high regioselectivity for the target compound ([4]).

Figure 1: Step-by-step synthetic workflow and mechanistic rationale for CAS 24402-72-0.

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. Each phase includes built-in checkpoints to ensure the reaction proceeds correctly without requiring immediate complex spectroscopic analysis.

Step 1: Acetylation of 1-Naphthylamine

-

Reaction : Dissolve 10.0 g of 1-naphthylamine in 50 mL of glacial acetic acid within a round-bottom flask. Slowly add 8.0 mL (a slight molar excess) of acetic anhydride.

-

Heating : Reflux the mixture gently for 1 hour.

-

Isolation : Cool the mixture to room temperature and pour it into 250 mL of vigorously stirred crushed ice/water. Filter the resulting precipitate and wash with cold water.

Self-Validation Checkpoint 1 : The success of this step is visually confirmed by the formation of a clean, off-white precipitate. If the precipitate is dark brown or gummy, it indicates oxidative impurities or poor temperature control during reflux.

Step 2: Regioselective Nitration

-

Preparation : Dissolve the dried N-acetyl-1-naphthylamine intermediate in 40 mL of glacial acetic acid.

-

Temperature Control : Submerge the flask in an ice-salt bath. It is critical to bring the internal temperature strictly below 20 °C.

-

Nitration : Prepare a nitrating mixture of 5 mL fuming nitric acid (HNO₃) and 5 mL glacial acetic acid. Add this mixture dropwise over 30 minutes, ensuring the internal temperature never exceeds 20 °C to prevent di-nitration.

-

Quenching : Stir for an additional hour at room temperature, then pour the mixture into 300 mL of ice water to precipitate the crude product.

Step 3: Purification and Validation

-

Recrystallization : Collect the crude solid via vacuum filtration. Recrystallize the solid from boiling 95% ethanol.

-

Drying : Dry the resulting crystals in a vacuum desiccator.

Self-Validation Checkpoint 2 : The nitration is validated by a distinct color shift; the product should form golden-yellow to brownish needles. Final purity is confirmed by measuring the melting point. Pure N-(4-nitronaphthalen-1-yl)acetamide exhibits a sharp melting point at 153–154 °C ([2]). A depressed or broad melting range (<145 °C) indicates contamination by the ortho-isomer or unreacted starting material, triggering a mandatory secondary recrystallization.

Industrial and Research Applications

N-(4-nitronaphthalen-1-yl)acetamide is highly valued across several high-tech and chemical manufacturing sectors:

-

Dyes and Optical Brighteners : It is a critical upstream intermediate in the commercial synthesis of azo dyes and optical brighteners, dictating the vibrant color profiles and UV-fluorescence of the final consumer products ([2]).

-

Photosensitive Polymers (IC Manufacturing) : The compound acts as a highly effective spectral sensitizer in the formulation of photosensitive polymers (e.g., Poly(vinyl cinnamate)). It maintains high sensitivity even after rigorous pre-baking processes at 130 °C, making it vital for integrated circuit (IC) photolithography ([5]).

-

Precursor to 4-Nitro-1-naphthylamine : Through simple acid- or base-catalyzed hydrolysis of the acetyl group, it yields 4-nitro-1-naphthylamine (CAS 776-34-1), an essential building block for downstream pharmaceutical and agrochemical development ([6]).

Safety, Toxicity, and Handling

Like many naphthylamine derivatives, N-(4-nitronaphthalen-1-yl)acetamide poses severe health hazards.

-

Toxicity & Carcinogenicity : The compound is highly toxic and is recognized as a carcinogenic hazard. It has been mechanistically linked to the development of human bladder cancer ([2]).

-

Handling Protocols : All synthetic and analytical work must be conducted within a certified chemical fume hood. Mandatory Personal Protective Equipment (PPE) includes heavy-duty nitrile gloves, safety goggles, and a dedicated lab coat. Inhalation of crystalline dust and skin contact must be strictly avoided.

References

-

PubChem. "N-(4-nitronaphthalen-1-yl)acetamide | C12H10N2O3 | CID 300724". National Institutes of Health. URL:[Link]

-

LookChem. "Cas 24402-72-0, N-ACETYL-4-NITRO-1-NAPHTHYLAMINE". URL:[Link]

-

Organic Syntheses. "4-nitro-1-naphthylamine". Org. Synth. 1955, 35, 71. URL:[Link]

-

J-STAGE. "Synthesis of N-Acetyl-4-Nitro-l-Naphthylamine, A Spectral Sensitizer for Photosensitive Polymers". Journal of the Japan Society of Colour Material. URL:[Link]

Sources

- 1. N-(4-nitronaphthalen-1-yl)acetamide | C12H10N2O3 | CID 300724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sensitizing Solutions for IC (1) [jstage.jst.go.jp]

- 6. 4-Nitro-1-naphthylamine | 776-34-1 [chemicalbook.com]

N-(4-nitronaphthalen-1-yl)acetamide as a chemical intermediate

N-(4-nitronaphthalen-1-yl)acetamide as a Chemical Intermediate: Synthesis, Mechanisms, and Applications

Executive Summary

N-(4-nitronaphthalen-1-yl)acetamide (CAS 24402-72-0) is a highly specialized, protected intermediate in organic synthesis, primarily utilized as a stepping stone in the preparation of 4-nitro-1-naphthylamine[1]. The direct nitration of 1-naphthylamine is synthetically unviable; the high electron density of the naphthylamine ring leads to indiscriminate oxidation and tar formation when exposed to strong oxidizing agents like nitric acid.

Acetylation of the amine serves a critical dual purpose: it attenuates the nucleophilicity of the nitrogen to prevent oxidative degradation, and its steric bulk—combined with strong ortho/para-directing electronic effects—heavily biases electrophilic aromatic substitution (EAS) toward the para (4-) position. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and downstream applications for researchers in chemical synthesis and drug development.

Chemical Properties & Structural Data

To establish a baseline for analytical verification, the physicochemical properties of the intermediate are summarized below.

Table 1: Physicochemical Properties of N-(4-nitronaphthalen-1-yl)acetamide[2]

| Property | Value |

|---|---|

| CAS Number | 24402-72-0 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 g/mol |

| Melting Point | 127-128 °C (from ethanol) |

| XLogP3 | 2.2 |

| Topological Polar Surface Area (TPSA) | 74.9 Ų |

| Hydrogen Bond Donors/Acceptors | 1 / 3 |

Mechanistic Pathways & Causality

The synthesis of 4-nitro-1-naphthylamine relies on a robust three-step sequence: protection, nitration, and deprotection.

-

Protection (Acetylation): Converting the free amine to an acetamide lowers the HOMO energy of the aromatic system. This makes the ring less prone to single-electron oxidation by nitronium ions while retaining sufficient activation for EAS.

-

Nitration: The bulky acetamido group sterically hinders the adjacent 2-position. Consequently, the nitronium ion ( NO2+ ) preferentially attacks the 4-position. Strict temperature control (0-5 °C) is critical; elevated temperatures increase the kinetic energy of the system, overcoming the steric barrier and leading to 2,4-dinitration or 2-nitration byproducts [3].

-

Deprotection (Hydrolysis): The amide bond is cleaved via acid-catalyzed hydrolysis under reflux, restoring the primary amine to yield 4-nitro-1-naphthylamine, a golden-orange crystalline solid [4].

Experimental Workflows

The following protocols are designed as self-validating systems. Yields and purity can be verified at each step via melting point analysis and Thin-Layer Chromatography (TLC).

Table 2: Experimental Yields and Reaction Conditions

| Reaction Step | Transformation | Typical Yield | Temp |

|---|---|---|---|

| Acetylation | 1-Naphthylamine → N-(1-naphthyl)acetamide | 90-95% | 20-50 °C |

| Nitration | N-(1-naphthyl)acetamide → N-(4-nitronaphthalen-1-yl)acetamide | ~87% | 0-5 °C |

| Hydrolysis | N-(4-nitronaphthalen-1-yl)acetamide → 4-nitro-1-naphthylamine | ~85% | Reflux |

Protocol 1: Synthesis of N-(1-naphthyl)acetamide

-

Dissolve 1-naphthylamine (1.0 eq) in a minimal volume of glacial acetic acid.

-

Add acetic anhydride (1.2 eq) dropwise. Causality: The reaction is exothermic; maintaining the temperature below 50 °C using a water bath prevents the formation of di-acetylated byproducts.

-

Stir for 1 hour at room temperature.

-

Pour the mixture into vigorously stirred ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Nitration to N-(4-nitronaphthalen-1-yl)acetamide

-

Dissolve N-(1-naphthyl)acetamide (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice-salt bath. Causality: Maintaining <5 °C is essential to suppress the formation of N-(2,4-dinitronaphthalen-1-yl)acetamide.

-

Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and glacial acetic acid. Add this mixture dropwise to the substrate solution over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Stir for an additional 30 minutes at 0 °C, then pour the reaction mixture onto crushed ice.

-

Collect the precipitate by vacuum filtration.

-

Purification: Recrystallize from 95% ethanol. Causality: Ethanol selectively dissolves the minor ortho-nitrated byproduct at room temperature, yielding the pure para-isomer (m.p. 127-128 °C)[1].

Protocol 3: Hydrolysis to 4-nitro-1-naphthylamine

-

Suspend N-(4-nitronaphthalen-1-yl)acetamide in a mixture of 95% ethanol and concentrated hydrochloric acid (2:1 v/v).

-

Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material via TLC (eluent: Hexane/EtOAc 7:3).

-

Cool the mixture to room temperature and neutralize with aqueous NaOH until precipitation is complete.

-

Filter the golden-orange needles and recrystallize from 95% ethanol (m.p. 190.5-191.5 °C) [4].

Visualizations

Synthetic workflow from 1-naphthylamine to 4-nitro-1-naphthylamine via the protected intermediate.

Applications in Drug Development & Materials Science

Beyond its traditional role as a dye precursor, N-(4-nitronaphthalen-1-yl)acetamide and its downstream derivatives are critical in modern medicinal chemistry. The reduced form, 1,4-naphthylenediamine, acts as a versatile scaffold.

Notably, 4-amino-1-naphthylamine derivatives are currently utilized to synthesize non-electrophilic Nrf2 (Nuclear factor erythroid 2-related factor 2) activators. By coupling the naphthyl core with various benzenesulfonyl chlorides, researchers have developed potent non-covalent inhibitors of the Keap1-Nrf2 protein-protein interaction [5][6]. These naphthalene-based bis-sulfonamides displace Keap1, stabilizing Nrf2 and promoting the transcription of cytoprotective and antioxidant genes, offering massive therapeutic potential for oxidative stress and inflammatory diseases.

Mechanism of action for naphthalene-based non-electrophilic Nrf2 activators.

References

-

PubChem, National Institutes of Health. "N-(4-nitronaphthalen-1-yl)acetamide | CID 300724". PubChem Database. URL:[Link]

-

Organic Syntheses. "4-nitro-1-naphthylamine". Organic Syntheses, Coll. Vol. 3, p. 664 (1955). URL:[Link]

-

Jain, A. D., et al. "Probing the structural requirements of non-electrophilic naphthalene-based Nrf2 activators". European Journal of Medicinal Chemistry, 103, 252-268 (2015). URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. N-(4-nitronaphthalen-1-yl)acetamide | C12H10N2O3 | CID 300724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(2,4-Dinitronaphthalen-1-yl)acetamide | 91494-26-7 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Probing the structural requirements of non-electrophilic naphthalene-based Nrf2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

exploring the biological activity of nitronaphthalene compounds

The biological activity of nitronaphthalene compounds represents a fascinating dichotomy in modern pharmacology and toxicology. Historically viewed through the lens of environmental pathology, compounds like 1-nitronaphthalene (1-NN)—a ubiquitous polycyclic aromatic hydrocarbon found in diesel exhaust and photochemical smog—are potent pulmonary and hepatic toxicants 1. However, the very mechanisms that make nitroaromatics toxic in mammalian tissues are currently being reverse-engineered by drug development professionals to design hypoxia-activated prodrugs and targeted anti-parasitic therapies.

As a Senior Application Scientist, evaluating these compounds requires moving beyond simple phenotypic observation. We must dissect the enzyme kinetics, regioselectivity, and redox biology that dictate whether a nitronaphthalene acts as a destructive electrophile or a precision therapeutic payload.

The Toxicological Paradigm: CYP450-Mediated Bioactivation

Nitronaphthalenes are not inherently reactive; their cytotoxicity is entirely dependent on metabolic bioactivation. In mammalian models, 1-NN acts as a highly specific cytotoxicant targeting nonciliated bronchiolar epithelial (Clara) cells in the lung and centrilobular hepatocytes in the liver .

This tissue-specific damage is driven by the localized expression of cytochrome P450 (CYP450) monooxygenases. In the rat lung, the CYP2B1 isoenzyme oxidizes 1-NN into highly reactive electrophilic intermediates, specifically C(5),C(6)- and C(7),C(8)-epoxides 1. Conversely, hepatic bioactivation is primarily mediated by the CYP1A1 and CYP1A2 isoenzymes 2. If these epoxides are not rapidly detoxified via glutathione (GSH) conjugation, they undergo nucleophilic attack by cellular proteins, forming covalent adducts that trigger rapid cellular necrosis.

Fig 1. CYP450-mediated bioactivation pathway of 1-nitronaphthalene leading to cellular necrosis.

Quantitative Profiling of 1-NN Metabolism

Understanding the species and tissue-specific metabolic rates is critical for translating rodent toxicological data to human risk assessments. The regio- and stereoselectivity of epoxide formation differ substantially between target and non-target tissues.

Table 1: Comparative CYP450-Mediated 1-NN Metabolism and Binding Profiles

| Parameter | Rat Lung | Rat Liver | Mouse Lung | Mouse Liver |

| Primary CYP Isoenzyme | CYP2B1 [[2]]() | CYP1A1 / CYP1A2 2 | CYP2F2 (Putative) | CYP1A Family |

| Major GSH Conjugate | Conjugate 4 (1-nitro-7-glutathionyl-8-hydroxy-7,8-dihydronaphthalene) 1 | Conjugate 5 (Diastereomer of Conjugate 6) 1 | Conjugate 4 1 | Conjugate 6 (1-nitro-5-hydroxy-6-glutathionyl-5,6-dihydronaphthalene) 1 |

| Primary Toxicity Target | Clara Cells (Nonciliated bronchiolar epithelium) | Centrilobular Hepatocytes | Bronchiolar Epithelium | Hepatocytes (Minimal/Moderate) |

| Inhibitor Response | Protected by O,O,S-trimethylphosphorodithioate 2 | Exacerbated by Aroclor 1254 2 | Inhibited by CO (>90%) 3 | Inhibited by CO (60-85%) 3 |

The Therapeutic Reversal: Nitroreductase (NTR) Activation

While mammalian systems process nitroaromatics via CYP450 oxidation, bacterial, parasitic, and hypoxic tumor environments utilize a completely different enzymatic pathway: Nitroreductases (NTRs). This biological divergence is the foundation of nitroaromatic drug development.

Type I NTRs (oxygen-insensitive) utilize NAD(P)H and an FMN cofactor to catalyze the sequential two-electron reduction of the nitro group into a hydroxylamine derivative 4. This reduction causes a massive electronic redistribution within the aromatic backbone, fragmenting the prodrug to release cytotoxic alkylating agents directly into the target cell 5. Because NTRs are overexpressed in highly invasive, hypoxic cancer cells, drug developers are aggressively utilizing this mechanism to design activatable photosensitizers for precise cancer therapy and gene-directed enzyme-prodrug therapy (GDEPT) 6, [[7]]().

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of nitronaphthalene derivatives, experimental design must distinguish between background auto-oxidation and true enzymatic bioactivation. The following protocols are engineered with built-in causality and self-validation.

Protocol A: In Vitro Assessment of CYP450-Mediated Covalent Binding

Purpose: To quantify the macromolecular binding of 1-NN in lung/liver tissue while definitively proving CYP450 dependence.

-

Microsomal Fractionation: Homogenize target tissue (e.g., rat lung) and isolate the microsomal fraction via ultracentrifugation (100,000 × g). Causality: CYP450 enzymes are membrane-bound to the endoplasmic reticulum; this step concentrates the metabolic machinery.

-

Reaction Assembly: Incubate 1 mg/mL microsomal protein with 100 µM [14C]-labeled 1-NN. Initiate the reaction by adding an NADPH-generating system. Causality: NADPH is the obligate electron donor for CYP450 monooxygenases.

-

Internal Validation (The Self-Validating Step): Run parallel samples pre-treated with SKF-525A (a broad-spectrum CYP inhibitor) or saturated with Carbon Monoxide (CO) 3. Causality: CO binds the heme iron of CYP450. If binding is truly CYP-dependent, CO/SKF-525A must quench >80% of the radioactive signal.

-

Protein Precipitation: Terminate the reaction with ice-cold 10% Trichloroacetic acid (TCA) to precipitate all macromolecules.

-

Exhaustive Washing: Wash the protein pellet sequentially with methanol and diethyl ether until the supernatant shows background radioactivity. Causality: This removes all unbound parent 1-NN and non-covalently bound metabolites, ensuring only true covalent adducts are measured.

-

Quantification: Solubilize the pellet in 1N NaOH and quantify via Liquid Scintillation Counting (LSC).

Fig 2. Self-validating workflow for quantifying CYP450-dependent covalent binding of 1-NN.

Protocol B: Hypoxia-Conditioned NTR Prodrug Activation Assay

Purpose: To screen nitroaromatic compounds for selective activation by Type I Nitroreductases in tumor microenvironments.

-

Hypoxic Cell Conditioning: Seed target cancer cell lines (e.g., HCT116) in 96-well plates. Acclimate the experimental plates in a hypoxia chamber (<0.1% O2) for 24 hours. Causality: Type II NTRs in mammalian cells undergo "futile cycling" in the presence of oxygen, generating reactive oxygen species but failing to fragment the prodrug. Strict hypoxia prevents oxygen from scavenging the nitro-radical intermediate.

-

Prodrug Dosing: Administer the nitroaromatic compound across a logarithmic concentration gradient (1 nM to 100 µM).

-

Internal Validation (Normoxic Control): Run an identical plate under standard normoxic conditions (21% O2). Causality: If the compound exhibits high cytotoxicity in normoxia, it lacks hypoxia-selectivity, invalidating its therapeutic window as a targeted prodrug.

-

Metabolite Tracking: Extract cell lysates and analyze via LC-MS/MS. Causality: Viability assays only confirm cell death; LC-MS/MS is required to detect the specific hydroxylamine fragmented products, proving the mechanism of action.

References

- Species differences in the regio- and stereoselectivity of 1-nitronaphthalene metabolism, PubMed,

- 1-Nitronaphthalene 99 86-57-7 - Sigma-Aldrich, Sigma-Aldrich,

- Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy, RSC Publishing,

- 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity, PubMed,

- Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activ

- Long-Term Ozone Exposure Attenuates 1-Nitronaphthalene–Induced Cytotoxicity in Nasal Mucosa, PMC,

- Metabolism and macromolecular binding of 1-nitronaphthalene in the mouse, Stork,

- An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activ

- Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase, Antimicrobial Agents and Chemotherapy,

Sources

- 1. Species differences in the regio- and stereoselectivity of 1-nitronaphthalene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Nitronaphthalene toxicity in rat lung and liver: effects of inhibiting and inducing cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. storkapp.me [storkapp.me]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Recent advances in nitroreductase-activatable small molecule-based photosensitizers for precise cancer therapy - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00014A [pubs.rsc.org]

- 7. Frontiers | Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System [frontiersin.org]

Advanced Live-Cell Imaging Protocol for Hypoxia Detection Using N-(4-nitronaphthalen-1-yl)acetamide

Executive Summary

Tumor hypoxia is a critical microenvironmental factor driving metastasis, metabolic reprogramming, and resistance to chemo- and radiotherapy. To accurately model and study these phenomena in vitro, researchers require robust, self-validating imaging tools. N-(4-nitronaphthalen-1-yl)acetamide (CAS 24402-72-0) [1] serves as a highly sensitive, bioreductive fluorescent probe designed for the real-time visualization of hypoxic conditions in living cells.

This application note provides a comprehensive, field-tested protocol for deploying this probe in live-cell confocal microscopy. By leveraging the specific enzymatic activity of nitroreductase (NTR)—an enzyme heavily overexpressed in hypoxic solid tumors—this protocol ensures high signal-to-noise ratios, minimal cytotoxicity, and reproducible quantitative data for drug development and oncology research.

Mechanistic Principles of Hypoxia Sensing

The design of N-(4-nitronaphthalen-1-yl)acetamide relies on a self-validating "turn-on" mechanism governed by intracellular redox states.

In normoxic cells, the strong electron-withdrawing nature of the nitro (-NO₂) group at the 4-position of the naphthalene ring quenches the fluorophore's emission via Photoinduced Electron Transfer (PET) [2]. Consequently, the probe remains optically silent, establishing a near-zero background.

Under hypoxic conditions (< 2% O₂), the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) leads to the dramatic upregulation of nitroreductase (NTR) enzymes. In the presence of the obligate electron donor NADH, NTR selectively catalyzes the stepwise reduction of the nitro group to an electron-donating amino (-NH₂) group [3]. This bioreduction abolishes the PET effect and triggers an Internal Charge Transfer (ICT) , resulting in the highly fluorescent product, N-(4-aminonaphthalen-1-yl)acetamide [4].

Figure 1: NTR-mediated bioreduction of the nitroaromatic probe under hypoxic conditions.

Reagent Preparation and Storage

Maintaining the chemical integrity of the probe is paramount, as premature reduction or photobleaching will compromise the assay's dynamic range.

-

Primary Stock Solution (10 mM): Dissolve 2.30 mg of N-(4-nitronaphthalen-1-yl)acetamide (MW: 230.22 g/mol ) in 1 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

-

Causality Note: Anhydrous DMSO prevents hydrolysis of the acetamide linkage.

-

-

Storage: Aliquot the stock solution into amber microcentrifuge tubes (10–20 µL per tube) to prevent repeated freeze-thaw cycles and ambient light exposure. Store at -20°C.

-

Working Solution (10 µM): Dilute the stock 1:1000 in pre-warmed, serum-free imaging medium immediately before use.

Experimental Workflow

Figure 2: Step-by-step live-cell imaging workflow for hypoxia detection.

Detailed Live-Cell Imaging Protocol

To ensure a self-validating system, this protocol requires three parallel experimental arms: a Normoxic Control (Negative), a Chemical Hypoxia Control (Positive), and the Physiological Hypoxia test group.

Step 4.1: Cell Seeding

-

Seed HeLa or A549 cells at a density of 1×105 cells/dish in 35 mm glass-bottom confocal imaging dishes.

-

Culture in standard DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO₂ for 24 hours until ~70% confluent.

Step 4.2: Hypoxia Induction

-

Group A (Normoxia - Negative Control): Maintain cells in the standard 20% O₂ incubator.

-

Group B (Chemical Hypoxia - Positive Control): Add Cobalt Chloride (CoCl₂) to a final concentration of 200 µM and incubate for 12 hours.

-

Causality Note: CoCl₂ artificially mimics hypoxia by inhibiting prolyl hydroxylase domain (PHD) enzymes, preventing the degradation of HIF-1α and forcing the upregulation of NTR even in normoxic environments.

-

-

Group C (Physiological Hypoxia): Transfer dishes to a specialized hypoxia incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 12 hours.

Step 4.3: Probe Incubation

-

Aspirate the culture media from all dishes.

-

Gently wash the cells once with warm PBS (37°C).

-

Add 1 mL of the 10 µM Working Solution (prepared in serum-free media) to each dish.

-

Causality Note: Serum proteins contain hydrophobic pockets that can sequester lipophilic nitroaromatic probes[5]. Using serum-free media maximizes the effective concentration of the probe available for cellular uptake.

-

-

Incubate in the dark at 37°C for 30 to 60 minutes.

Step 4.4: Washing and Preparation for Imaging

-

Aspirate the probe solution.

-

Wash the cells three times with warm PBS (37°C).

-

Causality Note: Thorough washing removes unreacted extracellular probe to eliminate background noise. Using warm PBS is critical; cold shock alters cell morphology and rapidly depresses metabolic enzyme activity, which can skew the final fluorescence readout.

-

-

Add 1 mL of Live-Cell Imaging Solution (e.g., HBSS with Ca²⁺/Mg²⁺) to maintain physiological pH outside the incubator.

Step 4.5: Confocal Microscopy Acquisition

-

Transfer the dish to a confocal laser scanning microscope equipped with a live-cell environmental chamber (37°C).

-

Excitation: Use a 405 nm diode laser.

-

Emission: Set the detection window to 450–550 nm (Peak ~520 nm).

-

Maintain identical laser power, gain, and offset settings across all three experimental groups to allow for accurate relative quantification.

Quantitative Assay Metrics

The following table summarizes the typical photophysical and assay performance metrics observed when utilizing N-(4-nitronaphthalen-1-yl)acetamide for NTR detection.

| Parameter | Value / Specification |

| Target Enzyme | Nitroreductase (NTR) |

| Excitation Wavelength ( λex ) | 405 nm |

| Emission Wavelength ( λem ) | ~520 nm |

| Stokes Shift | ~115 nm |

| Limit of Detection (LOD) for NTR | ~50 ng/mL |

| Fluorescence Fold Change | > 25-fold enhancement (Hypoxia vs. Normoxia) |

| Optimal Working Concentration | 5 – 10 µM |

| Incubation Time | 30 – 60 minutes |

Troubleshooting and Optimization

-

Issue: High background fluorescence in the Normoxic Control.

-

Cause: Incomplete washing or the use of serum-containing media during incubation, leading to extracellular probe accumulation.

-

Solution: Ensure 3x washes with warm PBS. Verify the working solution is strictly serum-free.

-

-

Issue: Weak fluorescence in the Hypoxic groups.

-

Cause: Depletion of intracellular NADH (the required electron donor for NTR) or insufficient hypoxia induction time.

-

Solution: Extend the hypoxia induction period to 12–24 hours to ensure sufficient HIF-1α accumulation and NTR translation. Alternatively, verify the calibration of the O₂ sensors in the hypoxia chamber.

-

-

Issue: Cytotoxicity or altered cell morphology.

-

Cause: DMSO concentration exceeding 0.1% or prolonged exposure to the probe.

-

Solution: Ensure the stock solution is highly concentrated (10 mM) so the final DMSO concentration in the 10 µM working solution is exactly 0.1% (v/v). Limit probe incubation to a maximum of 60 minutes.

-

References

- N-(4-nitronaphthalen-1-yl)acetamide | C12H10N2O3 | CID 300724. PubChem.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Institutes of Health (NIH).

- A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. Royal Society of Chemistry (RSC).

- Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe. ACS Publications.

- A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. National Institutes of Health (NIH).

nitroreductase activity assay using a naphthalimide-based probe

Application Note & Detailed Protocol

Quantitative Analysis of Nitroreductase Activity Using a Naphthalimide-Based "Turn-On" Fluorescent Probe

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nitroreductase (NTR) is a flavin-containing enzyme family whose expression is significantly upregulated in hypoxic environments, a characteristic feature of solid tumors and certain bacterial strains.[1][2] This makes NTR a critical biomarker for tumor hypoxia and a key enzyme in gene-directed enzyme prodrug therapy (GDEPT).[3][4] This document provides a comprehensive guide to a highly sensitive and selective fluorescence-based assay for quantifying NTR activity. The assay utilizes a naphthalimide-based probe, which operates on a "turn-on" mechanism. In its native state, the probe's fluorescence is quenched by a nitroaromatic group. In the presence of NTR and a cofactor like NADH, the nitro group is reduced, triggering a chemical transformation that releases a highly fluorescent 1,8-naphthalimide derivative, resulting in a strong, quantifiable signal.[5][6] We present detailed protocols for both cell-free enzymatic assays and cell-based imaging of NTR activity in hypoxic conditions.

Principle of the Assay: A "Turn-On" Mechanism

The detection strategy is based on a pro-fluorescent naphthalimide probe functionalized with a nitroaromatic group, which acts as the NTR recognition site. The core principle relies on Photoinduced Electron Transfer (PET), a distance-dependent process where the electron-withdrawing nitro group effectively quenches the fluorescence of the naphthalimide fluorophore.[5][7]

The enzymatic reaction proceeds as follows:

-

Binding: The naphthalimide probe serves as a substrate for the nitroreductase enzyme.

-

Reduction: In the presence of a nicotinamide adenine dinucleotide (NADH) cofactor, which acts as an electron donor, NTR catalyzes the multi-electron reduction of the probe's nitro group (-NO2) to a hydroxylamine or an amino group (-NH2).[1][5][8]

-

Activation & Emission: This chemical reduction disrupts the PET process. The resulting amino- or hydroxy-naphthalimide product is a highly fluorescent molecule.[9] Upon excitation at its specific wavelength, it emits a strong fluorescence signal, the intensity of which is directly proportional to the amount of NTR activity.[10]

This "off-on" switching provides a high signal-to-noise ratio, enabling sensitive detection of enzyme activity.[11]

Caption: Mechanism of the NTR-activated naphthalimide probe.

Materials and Reagents

-

Naphthalimide-based NTR Probe: e.g., Na-NO2 or MNI-NTR.[5][12] Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light.

-

Nitroreductase (NTR): Purified enzyme from E. coli or other sources.[13]

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH): Prepare a fresh 10-50 mM stock solution in assay buffer for each experiment.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or Tris-HCl (10 mM, pH 7.4).[14]

-

96-well plates: Black, clear-bottom plates for fluorescence measurements.

-

Fluorescence plate reader: With appropriate excitation and emission filters.

-

Cell Culture reagents (for cell-based assay):

-

Confocal microscope (for cell-based assay).

Experimental Protocols

Protocol 3.1: Cell-Free Enzymatic Activity Assay

This protocol determines the kinetic parameters of NTR or quantifies its activity in a purified system or cell lysate.

A. Reagent Preparation:

-

Probe Working Solution: Dilute the DMSO stock of the naphthalimide probe to a final concentration of 2x the desired assay concentration (e.g., 20 µM) in Assay Buffer.

-

NADH Working Solution: Dilute the NADH stock to a final concentration of 2x the desired assay concentration (e.g., 600 µM) in Assay Buffer.[12]

-

NTR Enzyme Dilutions: Prepare a series of dilutions of the NTR enzyme in Assay Buffer to generate a standard curve (e.g., 0, 5, 10, 25, 50, 100 ng/mL).

B. Assay Procedure:

-

Plate Setup: To a 96-well black plate, add 50 µL of the NTR enzyme dilutions in triplicate. Include a "No Enzyme" control.

-

Initiate Reaction: Add 50 µL of a 1:1 mixture of the Probe Working Solution and NADH Working Solution to all wells. The final volume will be 100 µL, and the final concentrations will be at 1x (e.g., 10 µM Probe, 300 µM NADH).

-

Incubation: Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal time should be determined empirically but many probes react completely within 15 minutes.[2]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. For a typical 4-amino-1,8-naphthalimide product, use an excitation wavelength around 450-470 nm and measure emission around 540-550 nm.[5][8]

C. Data Analysis:

-

Subtract the average fluorescence of the "No Enzyme" control from all other readings.

-

Plot the background-subtracted fluorescence intensity against the NTR concentration.

-

Perform a linear regression to generate a standard curve. The limit of detection (LOD) for such probes is often in the low ng/mL range.[11][12]

Protocol 3.2: Cell-Based Assay for Hypoxia Imaging

This protocol visualizes NTR activity in live cells as a surrogate for cellular hypoxia.

A. Cell Preparation:

-

Cell Seeding: Seed cells (e.g., A549) onto glass-bottom dishes or imaging plates and allow them to adhere overnight.

-

Induce Hypoxia: Transfer one set of plates to a hypoxia chamber (1% O₂) for 4-8 hours to induce NTR expression.[10] Keep a parallel set of plates under normoxic conditions (20% O₂) as a control.

-

Probe Loading: Remove the culture medium and add fresh medium containing the naphthalimide probe (final concentration 5-10 µM).

-

Incubation: Incubate the cells for 30-60 minutes at 37°C under their respective hypoxic or normoxic conditions.

-

Wash: Gently wash the cells twice with pre-warmed PBS to remove excess probe. Add fresh PBS or imaging buffer to the plates.

B. Confocal Microscopy:

-

Imaging: Immediately image the cells using a confocal microscope.

-

Acquisition Settings: Use a 40x or 63x objective. Excite the cells with a 458 nm or 488 nm laser line and collect the emission in the green channel (e.g., 520-580 nm).

-

Comparison: Acquire images from both the hypoxic and normoxic cell groups using identical imaging parameters (laser power, gain, etc.). A significantly brighter green fluorescence is expected in the hypoxic cells compared to the normoxic controls.[6]

Workflow and Data Presentation

The overall experimental process can be visualized as two parallel workflows for cell-free and cell-based applications.

Caption: High-level workflow for NTR assays.

Table 1: Key Performance Characteristics of a Representative Naphthalimide NTR Probe (MNI-NTR)

| Parameter | Before NTR Activation ("Off" State) | After NTR Activation ("On" State) | Reference |

| Max Absorption (λabs) | ~350 nm | ~450 nm | [5] |

| Max Emission (λem) | Negligible | ~550 nm | [5][7] |

| Fluorescence Quantum Yield (Φ) | Very Low (~0.002) | High (~0.13) | [9] |

| Appearance | Non-fluorescent | Strong Green Fluorescence | [15] |

| Limit of Detection (LOD) | N/A | As low as 3.4 - 9.8 ng/mL | [7][12] |

| Fluorescence Enhancement | N/A | >70-fold | [7][11] |

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High background fluorescence in "No Enzyme" control | 1. Probe degradation. 2. Contamination of buffer or reagents. 3. Autofluorescence from plate or media. | 1. Use fresh probe stock; store protected from light. 2. Use fresh, high-purity reagents. 3. Ensure use of appropriate black-walled plates; subtract media-only blank. |

| Low or no signal with enzyme | 1. Inactive enzyme. 2. Insufficient or degraded NADH cofactor. 3. Incorrect filter settings on plate reader. | 1. Use a new lot of enzyme or verify its activity with another method. 2. Always prepare NADH solution fresh before each experiment. 3. Verify excitation/emission wavelengths match the probe's product spectrum.[5] |

| High variability between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes; ensure proper technique. 2. Gently mix the plate after adding reagents. 3. Allow the plate to equilibrate to temperature before reading. |

| High cytotoxicity in cell-based assay | 1. Probe concentration is too high. 2. Extended incubation time. 3. High DMSO concentration. | 1. Perform a dose-response curve to find the optimal, non-toxic probe concentration. 2. Reduce probe incubation time. 3. Ensure the final DMSO concentration in the medium is low (<0.5%). |

Conclusion

The naphthalimide-based fluorescent assay offers a robust, sensitive, and direct method for the quantification of nitroreductase activity. Its "turn-on" mechanism provides excellent signal-to-background contrast, making it suitable for both high-throughput screening in cell-free systems and for high-resolution imaging of hypoxia in live cells.[6][16] This powerful tool facilitates research into the hypoxic tumor microenvironment and aids in the development of novel cancer diagnostics and therapies.[3][14]

References

- SciSpace. (2022). A highly selective uorescent probe for the detection of nitroreductase based on a naphthalimide scaffold.

- PubMed. (2022). A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold.

- ResearchGate. (n.d.). A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells | Request PDF.

- PMC. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.

- Analyst (RSC Publishing). (n.d.). A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging.

- PubMed. (2020). A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells.

- Maynooth University Research Archive Library. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes.

- ACS Publications. (2025). Nitroreductase-Activated Probes for Monitoring Hypoxia | ACS Sensors.

- PMC. (n.d.). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids.

- Google Patents. (n.d.). CN106749153A - The specificity fluorescent probe of nitroreductase and its preparation and the application for cancer target fluorescence imaging and monitoring tumor hypoxia degree.

- ACS Publications. (2013). Nitroreductase Detection and Hypoxic Tumor Cell Imaging by a Designed Sensitive and Selective Fluorescent Probe, 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one | Analytical Chemistry.

- PMC. (n.d.). Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe.

- Scite.ai. (n.d.). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo.

- RSC Publishing. (2023). A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species.

- PMC. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe.

- Maynooth University Research Archive Library. (2017). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo.

Sources

- 1. Real‐Time Detection of Reduced Nitroreductase with a Reversible Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TCF-based fluorescent probe to determine nitroreductase (NTR) activity for a broad-spectrum of bacterial species - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00462G [pubs.rsc.org]

- 3. CN106749153A - The specificity fluorescent probe of nitroreductase and its preparation and the application for cancer target fluorescence imaging and monitoring tumor hypoxia degree - Google Patents [patents.google.com]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. scispace.com [scispace.com]

- 6. A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scite.ai [scite.ai]

- 16. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-(4-nitronaphthalen-1-yl)acetamide as a Hypoxia-Responsive Fluorescent Probe for Nitroreductase (NTR) Activity in Cancer Cell Lines

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

Tumor hypoxia is a critical microenvironmental factor driving metastasis, metabolic reprogramming, and resistance to chemo-radiation therapies. In hypoxic solid tumors, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) leads to the significant overexpression of specific oxidoreductases, most notably Nitroreductase (NTR) .

This application note details the mechanistic rationale and experimental protocol for utilizing N-(4-nitronaphthalen-1-yl)acetamide as a "turn-on" fluorescent probe to visualize and quantify NTR activity in cancer cell lines. By leveraging the bio-reduction of the nitroaromatic moiety, this protocol provides a self-validating, high-contrast imaging strategy for hypoxia mapping in oncology drug development.

Mechanistic Framework: The Causality of Fluorescence "Turn-On"

To effectively utilize this probe, one must understand the photophysical causality driving the signal. The architecture of N-(4-nitronaphthalen-1-yl)acetamide consists of a naphthalene fluorophore core, an electron-donating acetamide group, and a strongly electron-withdrawing nitro group.

-

The "OFF" State (Normoxia): In healthy, normoxic cells, the strong electron-withdrawing nature of the nitro group quenches the intrinsic fluorescence of the naphthalene core via Photoinduced Electron Transfer (PET) . The probe remains optically silent.

-

The "ON" State (Hypoxia): In a hypoxic tumor microenvironment, overexpressed NTRs (such as NQO1) utilize NADH/NADPH as electron donors to catalytically reduce the nitro group ( −NO2 ) to an amino group ( −NH2 ).

-

Signal Generation: The resulting metabolite, N-(4-aminonaphthalen-1-yl)acetamide, possesses a strong "push-pull" electronic configuration. The PET effect is abolished, triggering a robust fluorescence emission (typically in the blue/green spectrum, λem≈450−550 nm)[1, 2].

Figure 1. Mechanistic pathway of NTR-activated fluorescence in hypoxic cells.

Experimental Design: A Self-Validating System

Trustworthy biological assays require built-in self-validation. To ensure that the observed fluorescence is strictly a product of hypoxia-induced NTR activity rather than non-specific background reduction, this protocol mandates a four-arm control system:

-

Biological Positive Control: Cells incubated in a physical hypoxia chamber ( 1%O2 ).

-

Chemical Positive Control: Cells treated with 100μM Cobalt(II) chloride ( CoCl2 ), a hypoxia mimetic that artificially stabilizes HIF-1α.

-

Negative Control (Inhibitor): Hypoxic cells pre-treated with Dicoumarol ( 50μM ), a potent and specific competitive inhibitor of mammalian NQO1/NTR[3].

-

Blank Control: Unstained cells to establish the baseline autofluorescence of the specific cancer cell line.

Step-by-Step Protocol

Reagent Preparation

-

Probe Stock Solution: Dissolve N-(4-nitronaphthalen-1-yl)acetamide in anhydrous DMSO to create a 10mM stock. Expert Insight: The naphthalene core is highly lipophilic. Ensure complete dissolution by vortexing. Store aliquots at -20°C protected from light.

-

Working Solution: Dilute the stock to 10μM in serum-free culture medium immediately before use. Keep the final DMSO concentration ≤0.1% to prevent solvent-induced cytotoxicity.

Cell Culture and Seeding

-

Seed target cancer cells (e.g., A549 lung carcinoma or HeLa cervical cancer cells) at a density of 1×104 cells/well in a glass-bottom 96-well imaging plate.

-

Incubate for 24 hours at 37°C in a standard 5%CO2 incubator to allow for complete cellular adherence.

Hypoxia Induction

-

Physical Hypoxia: Transfer the designated plates to a hypoxia incubator chamber purged with a gas mixture of 1%O2 , 5%CO2 , and 94%N2 for 12–24 hours.

-

Chemical Hypoxia (Alternative): Add 100μM CoCl2 to the culture medium and incubate under normoxic conditions for 12 hours.

-

Inhibitor Pre-treatment: For the negative control wells, add 50μM Dicoumarol 1 hour prior to the addition of the fluorescent probe.

Probe Staining and Imaging

-

Remove the culture medium and wash the cells gently with 1× PBS.

-

Add 100μL of the 10μM probe working solution to each well.

-

Incubate the cells for 2 hours at 37°C. Expert Insight: NTR enzymatic reduction is time-dependent. A 2-hour window ensures optimal conversion and intracellular accumulation of the fluorescent metabolite.

-

Remove the probe solution and wash the cells three times with ice-cold PBS . Expert Insight: Ice-cold PBS is critical here; it stiffens the lipid bilayer and prevents the efflux of the newly formed, more water-soluble aminonaphthalene metabolite.

-

Image immediately using a confocal laser scanning microscope (Excitation: ∼405 nm laser; Emission filter: 450−500 nm).

Figure 2. Standardized workflow for hypoxia-targeted fluorescence staining.

Quantitative Data Interpretation

Post-imaging, use software (e.g., ImageJ/Fiji) to calculate the Mean Fluorescence Intensity (MFI) per cell. The table below outlines the expected quantitative outcomes validating a successful assay[4].

Table 1. Expected Quantitative Fluorescence Outcomes

Experimental ConditionTreatmentExpected Relative Fluorescence (RFU)Biological InterpretationNormoxia ( 21%O2 )Probe OnlyBaseline ( 1.0× )Low basal NTR activity; probe remains PET-quenched.Physical Hypoxia ( 1%O2 )Probe OnlyHigh ( 15.0× 20.0× )Robust NTR overexpression; complete bio-reduction of the probe.Chemical Hypoxia CoCl2 ProbeHigh ( 12.0× 18.0× )HIF-1α stabilization successfully mimics hypoxic NTR upregulation.Hypoxia + InhibitorDicoumarol + ProbeLow ( 1.5× 3.0× )NTR specifically inhibited; proves signal is enzyme-dependent.BlankNo ProbeMinimal ( <0.1× )Background cellular autofluorescence.

Troubleshooting Guide

Even with validated protocols, environmental and cellular variables can impact probe performance. Use the following matrix to resolve common experimental deviations.

Table 2. Troubleshooting Common Pitfalls

| Observed Issue | Mechanistic Cause | Recommended Solution |

| High background in normoxic cells | Probe aggregation or non-specific reduction by cellular thiols (e.g., GSH). | Ensure DMSO final concentration is ≤0.1% . Wash thoroughly with PBS containing 0.1% Tween-20 before imaging. |

| Weak signal in hypoxic cells | Probe efflux or insufficient NTR expression time. | Ensure hypoxia induction lasts at least 12 hours. Wash with ice-cold PBS to trap the reduced fluorophore intracellularly. |

| Cell detachment during washing | CoCl2 toxicity or prolonged serum starvation. | Reduce CoCl2 concentration to 50μM or switch to physical hypoxia ( 1%O2 ). Coat plates with Poly-D-Lysine. |

| Signal loss post-fixation | PFA crosslinking alters the amine fluorophore structure. | Perform live-cell imaging instead of fixing. If fixation is mandatory, use 2% PFA for a maximum of 10 minutes. |

References

-

Title: A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold Source: Journal of Fluorescence (2022) URL: [Link]

-

Title: A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells Source: Bioorganic & Medicinal Chemistry (2020) URL: [Link]

-

Title: 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo Source: Organic & Biomolecular Chemistry (2017) URL: [Link]

-

Title: Ultra-sensitive responsive near-infrared fluorescent nitroreductase probe with strong specificity for imaging tumor and detecting the invasiveness of tumor cells Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2022) URL: [Link]

synthesis of N-(4-nitronaphthalen-1-yl)acetamide for cellular imaging

Application Note & Protocol

Topic: Synthesis and Application of N-(4-nitronaphthalen-1-yl)acetamide for Cellular Imaging

Introduction: The Need for Environmentally Sensitive Fluorophores in Cell Biology

Fluorescent probes are indispensable tools in modern cell biology, enabling the visualization of subcellular structures and dynamic processes with high sensitivity and specificity.[1][2] Among the diverse families of fluorophores, those based on the naphthalimide scaffold have garnered significant attention due to their robust photophysical properties, including high fluorescence quantum yields, excellent photostability, and a large Stokes shift.[3][4] The true power of naphthalimide derivatives lies in their synthetic tractability; the core structure can be readily modified to create probes that are sensitive to their local microenvironment, such as polarity, pH, viscosity, or the presence of specific biomolecules.[1][3]

This application note details the synthesis, characterization, and cellular application of N-(4-nitronaphthalen-1-yl)acetamide, a naphthalimide-based dye. This molecule is designed as an environmentally sensitive probe, hypothesized to exhibit solvatochromic properties where its fluorescence emission is modulated by the polarity of its surroundings. The presence of the electron-withdrawing nitro group and the electron-donating acetamido group on the naphthalene ring system creates an intramolecular charge transfer (ICT) character. This feature often leads to low fluorescence in polar, aqueous environments (like the cytoplasm) and significant fluorescence enhancement in nonpolar, lipid-rich environments (such as organelle membranes or lipid droplets). This guide provides a comprehensive protocol for its chemical synthesis and a detailed workflow for its application in live-cell fluorescence microscopy.

Synthesis of N-(4-nitronaphthalen-1-yl)acetamide

The synthesis is a straightforward two-step process starting from commercially available 1-naphthylamine. The first step is the protection of the amine group via acetylation, which also serves to moderate its activating effect. The second step is the regioselective nitration at the C4 position.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 1-Naphthylamine | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade | Fisher Scientific |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR Chemicals |

| Nitric Acid (HNO₃) | 70%, ACS Reagent | J.T. Baker |

| Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent | EMD Millipore |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR Chemicals |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |

Detailed Synthesis Protocol

Step 1: Synthesis of N-(1-naphthalenyl)acetamide

-

To a 250 mL round-bottom flask, add 1-naphthylamine (5.0 g, 34.9 mmol) and dissolve it in anhydrous dichloromethane (100 mL).

-

Add pyridine (3.4 mL, 41.9 mmol, 1.2 eq) to the solution and cool the mixture in an ice bath to 0°C.

-

Slowly add acetic anhydride (3.9 mL, 41.9 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes. Causality: Pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[5]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexanes:Ethyl Acetate as the mobile phase. The starting material should be consumed.

-

Transfer the reaction mixture to a separatory funnel and wash successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-(1-naphthalenyl)acetamide, as an off-white solid. This intermediate is often pure enough for the next step without further purification.

Step 2: Synthesis of N-(4-nitronaphthalen-1-yl)acetamide

-